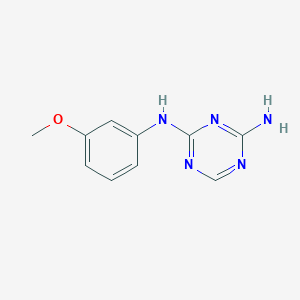
N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as MTPTD, is a heterocyclic organic compound that is widely used in scientific research and laboratory experiments. MTPTD is a versatile compound that has been used in a variety of applications, ranging from organic synthesis to drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis of β-lactam Antibiotics
N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine, a compound related to N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, has been utilized in the synthesis of β-lactam antibiotics. This process involves the presence of a Lewis acid and yields products with good diastereoselectivity, making it a key intermediate in antibiotic synthesis (Cainelli, Galletti, & Giacomini, 1998).
Anti-Plasmodial Activity
6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, chemically related to N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, have shown potent in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum. This suggests potential use in antimalarial therapies (Lourens et al., 2016).
Herbicide Impact on Plant Enzymes
Some s-triazine herbicides, which are structurally similar to N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, have been shown to influence acid phosphatase and phosphodiesterase in corn roots. This research highlights the environmental and biological impacts of such compounds (Scarponi & Perucci, 1986).
Microbial Transformation of s-Triazines
The microbial transformation of s-triazine compounds, which include atrazine and simazine, has been studied. A specific microbial isolate, Rhodococcus corallinus, has been shown to possess hydrolase activity capable of transforming these compounds, demonstrating the potential for bioremediation (Mulbry, 1994).
Corticotropin-Releasing Factor Receptor-1 Antagonists
8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines, structurally related to N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, have been developed as selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists. These compounds have potential applications as anxiolytic or antidepressant drugs (Gilligan et al., 2009).
Sulfur Source Utilization by Bacteria
Bacteria capable of using the s-triazine herbicides prometryne and ametryne as sole sulfur sources for growth have been identified. This discovery furthers our understanding of microbial adaptation to environmental contaminants (Cook & Hütter, 1982).
Eigenschaften
IUPAC Name |
2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-16-8-4-2-3-7(5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPACLZVFOIZIGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

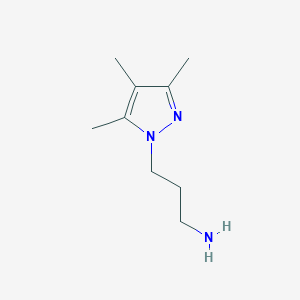

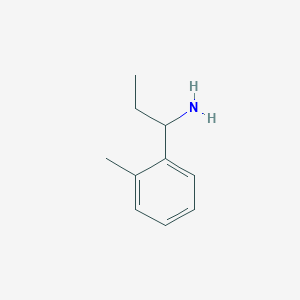
![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)

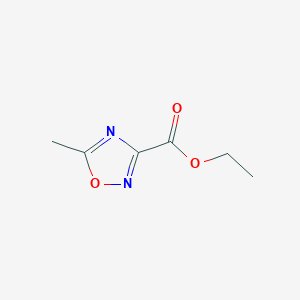
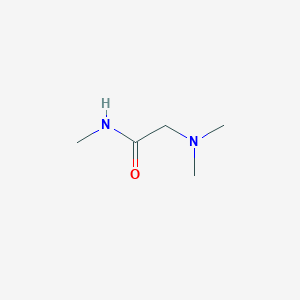
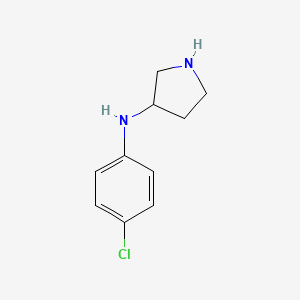
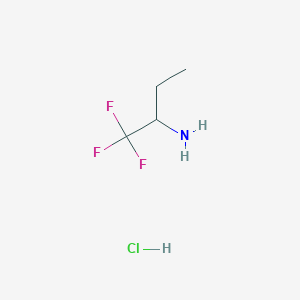


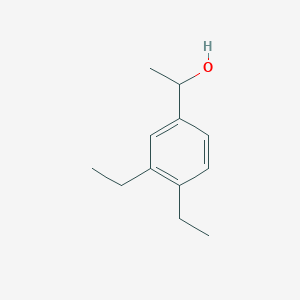
![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)
